molecular formula C22H20N4O2 B11992503 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(1-naphthyl)urea

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(1-naphthyl)urea

Cat. No.: B11992503
M. Wt: 372.4 g/mol
InChI Key: VQYYKXAEOHULMA-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(1-naphthyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(1-naphthyl)urea typically involves the reaction of a pyrazole derivative with a naphthyl isocyanate. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques like recrystallization, chromatography, or distillation may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted urea derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(1-naphthyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity or function. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(2-naphthyl)urea: A similar compound with a different naphthyl group.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(1-anthracenyl)urea: A compound with an anthracenyl group instead of a naphthyl group.

Uniqueness

The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(1-naphthyl)urea lies in its specific structural features, such as the combination of a pyrazole ring and a naphthyl group

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C22H20N4O2/c1-15-20(21(27)26(25(15)2)17-11-4-3-5-12-17)24-22(28)23-19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,1-2H3,(H2,23,24,28)

InChI Key

VQYYKXAEOHULMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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